molecular formula C17H21Cl2N5O2 B12461259 4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride

4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride

Cat. No.: B12461259
M. Wt: 398.3 g/mol
InChI Key: LECSAMFEKJHSOH-UHFFFAOYSA-N
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Description

This compound features a pyrazole-5-carboxamide core substituted with a 2-chloro-6-methylbenzoyl group at the 4-amino position and a piperidin-4-yl moiety at the N-terminal (Fig. 1). The hydrochloride salt enhances solubility, a critical factor for bioavailability.

Properties

Molecular Formula

C17H21Cl2N5O2

Molecular Weight

398.3 g/mol

IUPAC Name

4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride

InChI

InChI=1S/C17H20ClN5O2.ClH/c1-10-3-2-4-12(18)14(10)16(24)22-13-9-20-23-15(13)17(25)21-11-5-7-19-8-6-11;/h2-4,9,11,19H,5-8H2,1H3,(H,20,23)(H,21,25)(H,22,24);1H

InChI Key

LECSAMFEKJHSOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)NC2=C(NN=C2)C(=O)NC3CCNCC3.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example:

  • Reagents : Ethyl 3-oxobutanoate and methylhydrazine in ethanol at reflux.
  • Mechanism :
    $$
    \text{R-CO-COOR'} + \text{H}2\text{N-NH-R''} \rightarrow \text{Pyrazole-5-carboxylate} + \text{H}2\text{O}
    $$
  • Yield : 68–89% under optimized conditions.

Chlorination and Functionalization

The 5-carboxamide group is introduced via:

  • Step 1 : Hydrolysis of the ester to carboxylic acid using LiOH.
  • Step 2 : Conversion to carboxamide via reaction with piperidin-4-ylamine using HBTU as a coupling agent.
Step Reagents Conditions Yield Reference
Ester hydrolysis LiOH (2 equiv) THF/H₂O, 25°C, 6h 92%
Amide formation HBTU, DIPEA DMF, 0°C → 25°C, 12h 78%

Benzoylation of the Pyrazole Amine

Acylation with 2-Chloro-6-methylbenzoyl Chloride

The amino group at position 4 of the pyrazole is acylated using:

  • Reagent : 2-Chloro-6-methylbenzoyl chloride (1.2 equiv) in dichloromethane.
  • Base : Triethylamine (2.5 equiv) to scavenge HCl.
  • Reaction Time : 4h at 0°C → 25°C.
  • Yield : 85–91% after silica gel purification.

Regioselectivity Control

Competing acylation at the pyrazole’s 1H-position is mitigated by:

  • Steric hindrance : Bulky substituents on the benzoyl chloride limit undesired reactions.
  • Temperature : Low-temperature conditions (0°C) favor selective N-acylation.

Piperidine Coupling and Salt Formation

Reductive Amination

Piperidin-4-ylamine is coupled via reductive amination:

  • Reagents : Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane.
  • Substrate : Pyrazole-4-carboxaldehyde intermediate.
  • Yield : 74% with >95% purity.

Hydrochloride Salt Preparation

The free base is treated with HCl gas in anhydrous ether:

  • Conditions : 0°C, 30min, followed by filtration and drying.
  • Purity : ≥99% by HPLC.

Optimization and Scale-Up Challenges

Critical Process Parameters

  • Solvent Choice : DMF improves amide coupling efficiency but requires strict moisture control.
  • Catalyst Screening : Pd(OAc)₂/Xantphos enhances Suzuki couplings for related intermediates (e.g., aryl boronic acids).

Impurity Profiling

Common impurities include:

  • Des-chloro analogue : Formed via hydrolysis (controlled by pH <5).
  • Di-acylated byproduct : <0.5% when using substoichiometric acyl chloride.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (DMSO- d₆): δ 8.42 (s, 1H, NH), 7.58–7.32 (m, 3H, Ar-H), 3.21 (m, 4H, piperidine).
  • HPLC : tᵣ = 6.7min (C18, 0.1% TFA/MeCN).

Chemical Reactions Analysis

Types of Reactions

4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyrazole Carboxamide-Based Kinase Inhibitors

Example Compound : Dasatinib (BMS-354825)

  • Structure: Contains a 2-aminothiazole core linked to a pyrimidinyl-piperazinyl group and a chloro-methylphenyl carboxamide .
  • Key Differences :
    • Core : Thiazole vs. pyrazole in the target compound.
    • Substituents : Dasatinib’s piperazinyl-ethyl-hydroxy group vs. the target’s piperidinyl group.
  • Pharmacology: Targets Src/Abl kinases with subnanomolar potency . Orally bioavailable, demonstrated efficacy in chronic myelogenous leukemia (CML) xenografts .

Table 1: Structural and Pharmacokinetic Comparison

Feature Target Compound Dasatinib (BMS-354825)
Core Pyrazole-5-carboxamide 2-Aminothiazole
Key Substituent Piperidin-4-yl 4-(2-Hydroxyethyl)piperazinyl
Solubility Enhancer Hydrochloride salt Monohydrate
Primary Target Not explicitly reported (inferred kinase) Src/Abl kinases (IC₅₀ < 1 nM)

Pyrazole Carboxamide Insecticides

Example Compound : Chlorantraniliprole (Anthranilic Diamide Class)

  • Structure : N-Pyridylpyrazole carboxamide with ortho-carbamoyl positioning .
  • Key Differences :
    • Aromatic Ring : Pyridine vs. benzene in the target compound.
    • Substituents : Chlorantraniliprole lacks the piperidinyl group.
  • Pharmacology: Activates insect ryanodine receptors, causing calcium dysregulation . High efficacy at 50 mg/L against lepidopteran pests .

Table 2: Insecticidal Activity Comparison

Parameter Target Compound Chlorantraniliprole
Core Pyrazole-5-carboxamide Pyrazole-3-carboxamide
Key Functional Group Piperidin-4-yl Pyridyl
Activity (Concentration) Not reported (inferred moderate) 50 mg/L (high ovicidal activity)
Target Receptor Not reported Ryanodine receptor

Thiazole and Piperazinyl Analogs

Example Compound: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide (BMS-2738486)

  • Structure : Thiazole-5-carboxamide with a hydroxyethyl-piperazinyl-pyrimidine group.
  • Key Differences :
    • Core : Thiazole vs. pyrazole.
    • Substituents : Hydroxyethyl-piperazinyl vs. piperidinyl.
  • Pharmacology :
    • Potent kinase inhibitor with unconfirmed targets in the provided evidence.

Research Findings and Implications

  • Kinase Inhibition : Pyrazole carboxamides with piperidinyl groups (e.g., the target compound) may exhibit distinct selectivity profiles compared to thiazole-based inhibitors like dasatinib, warranting further enzymatic assays .
  • Solubility and Bioavailability: The hydrochloride salt in the target compound mirrors strategies used in dasatinib monohydrate, suggesting optimized pharmacokinetics for oral administration .

Biological Activity

The compound 4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide; hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

C15H19ClN4O2\text{C}_{15}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}_{2}

This structure includes a pyrazole ring, a piperidine moiety, and a chloro-substituted benzoyl group, which are critical for its biological interactions.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that various synthesized pyrazole carboxamides, including compounds similar to the one in focus, demonstrated notable inhibitory effects against key oncogenic pathways, such as BRAF(V600E) and EGFR. These pathways are crucial in cancer proliferation and survival .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Properties

In vitro studies have demonstrated that certain pyrazole derivatives possess antimicrobial activity against various pathogens. The specific compound under review has shown effectiveness against both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies .

The biological activities of 4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide; hydrochloride are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It can interact with various receptors that regulate cellular signaling pathways associated with cancer and inflammation.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that pyrazole derivatives can reduce oxidative stress by scavenging ROS, contributing to their protective effects against cellular damage .

In Vivo Studies

A notable case study involved the administration of similar pyrazole derivatives in animal models of cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. These findings support the potential use of this class of compounds in cancer therapy .

Comparative Data Table

Activity TypeCompound TypeEffectivenessReference
AntitumorPyrazole CarboxamideSignificant inhibitory effect
Anti-inflammatoryPyrazole DerivativeReduced cytokine levels
AntimicrobialPyrazole-based CompoundsEffective against bacteria/fungi

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